![molecular formula C7H5BrClI B1437290 5-Bromo-1-chloro-2-iodo-3-methylbenzene CAS No. 1000573-87-4](/img/structure/B1437290.png)
5-Bromo-1-chloro-2-iodo-3-methylbenzene
Overview
Description
5-Bromo-1-chloro-2-iodo-3-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons . It contains a benzene ring substituted with bromine, chlorine, iodine, and a methyl group .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . A detailed mechanism for these reactions involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-chloro-2-iodo-3-methylbenzene consists of a benzene ring with bromine, chlorine, iodine, and a methyl group attached to it . The IUPAC rules for naming such compounds specify that the substituents should be listed in alphabetical order .Chemical Reactions Analysis
The chemical reactions of 5-Bromo-1-chloro-2-iodo-3-methylbenzene would typically involve reactions at the positions of the halogen substituents. These could include further electrophilic aromatic substitution reactions or nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1-chloro-2-iodo-3-methylbenzene would depend on the nature of the substituents and the benzene ring. The compound has a molecular weight of 331.38 and is a white to yellow solid .Scientific Research Applications
Organic Synthesis
5-Bromo-1-chloro-2-iodo-3-methylbenzene is a multi-halogenated compound that can serve as a versatile intermediate in organic synthesis. Its halogen atoms can undergo various substitution reactions, making it valuable for constructing complex molecules. For instance, it can be used to synthesize indene derivatives, which are important in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-1-chloro-2-iodo-3-methylbenzene is the benzene ring, a highly stable structure due to its delocalized pi electrons . The benzene ring’s stability makes it an ideal target for electrophilic aromatic substitution reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-chloro-2-iodo-3-methylbenzene. Factors such as temperature, pH, and the presence of other chemical entities can affect the rate and outcome of the electrophilic aromatic substitution reaction. Moreover, storage conditions can impact the compound’s stability .
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-chloro-2-iodo-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXOMLHLSLRWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661545 | |
Record name | 5-Bromo-1-chloro-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000573-87-4 | |
Record name | 5-Bromo-1-chloro-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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